3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thienyl group and a hydrazino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the carboxylic acid. The thienyl group is introduced through a Friedel-Crafts acylation reaction using 3-methylthiophene and an appropriate acylating agent. The final step involves the coupling of the thienyl carbonyl compound with hydrazine to form the hydrazino carbonyl moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated synthesis and purification systems would also be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino carbonyl moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the thienyl group may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(2-Thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-({2-[(3-Methyl-2-furyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
The presence of the 3-methyl-2-thienyl group in 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4g/mol |
IUPAC Name |
3-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-7-4-5-22-12(7)14(19)17-16-13(18)10-8-2-3-9(6-8)11(10)15(20)21/h2-5,8-11H,6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
KYUFSQOANSYQJK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3 |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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